N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethoxyphenethyl group with a benzo-triazinyl moiety, connected via a hexanamide linker. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide typically involves multiple steps, starting with the preparation of the individual components. The dimethoxyphenethylamine can be synthesized from 3,4-dimethoxybenzaldehyde through reductive amination . The benzo-triazinyl component is often synthesized via a diazotization reaction followed by cyclization . The final step involves coupling these components through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The dimethoxyphenethyl group can be oxidized to form quinones.
Reduction: The nitro group in the benzo-triazinyl moiety can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of various substituted phenethyl derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function. The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenethyl group but lacks the benzo-triazinyl moiety.
4-Oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Contains a similar benzo-triazinyl structure but with different substituents.
1,2,3,4-Tetrahydro-4-oxobenzo[g]quinoline: Features a similar benzo structure but with a quinoline ring instead of a triazine.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide is unique due to its combination of a dimethoxyphenethyl group and a benzo-triazinyl moiety, connected via a hexanamide linker. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-30-20-12-11-17(16-21(20)31-2)13-14-24-22(28)10-4-3-7-15-27-23(29)18-8-5-6-9-19(18)25-26-27/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEJYPPVVAMAKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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